N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide
Overview
Description
N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide is a complex organic compound that features a benzimidazole core linked to a chlorinated phenoxypropyl group and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Phenoxypropyl Group: The chlorinated phenoxypropyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3-(4-chloro-3-methylphenoxy)propyl halide in the presence of a base.
Formamide Introduction: The final step involves the formylation of the benzimidazole nitrogen using formamide or a formylating agent like formic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Aminated products.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its mechanism of action and potential therapeutic applications is ongoing.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.
Mechanism of Action
The mechanism of action of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or substituted benzimidazoles.
Phenoxypropyl Compounds: Compounds with similar phenoxypropyl groups, such as 3-(4-chlorophenoxy)propylamine.
Uniqueness
The uniqueness of N-({1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)formamide lies in its combined structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and potential biological activities make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-[[1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14-11-15(7-8-16(14)20)25-10-4-9-23-18-6-3-2-5-17(18)22-19(23)12-21-13-24/h2-3,5-8,11,13H,4,9-10,12H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKHIAOQCRQOSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CNC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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